Dimethyl 1,2,6-trimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, as a DHP, is believed to exert its effects primarily through the inhibition of voltage-gated calcium channels (VGCCs), specifically L-type calcium channels. [ [] [] ] These channels play a critical role in regulating calcium influx into cells, influencing various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
Structure-Activity Relationship (SAR) Studies: This compound serves as a model compound to explore the impact of structural modifications on the biological activity of DHPs. [ [] [] [] [] ] Researchers can systematically alter the substituents on the dihydropyridine ring or the aryl group to evaluate how these changes affect calcium channel blocking potency, selectivity for different subtypes of calcium channels, and other pharmacological properties.
Understanding Calcium Channel Pharmacology: This compound can be employed in experiments designed to probe the intricacies of calcium channel function. [ [] [] ] By investigating its interactions with calcium channels, researchers can gain insights into the molecular mechanisms of channel gating, the binding sites of DHPs, and the physiological consequences of calcium channel modulation.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7